molecular formula C21H19F2N5O4S B2457872 N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide CAS No. 888417-49-0

N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

Cat. No.: B2457872
CAS No.: 888417-49-0
M. Wt: 475.47
InChI Key: RNRAVOXQAAXUBW-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a synthetic organic compound with a molecular formula of C21H20FN5O4S and a molecular weight of 457.48 g/mol . This complex molecule is built around a 1,6-dihydropyrimidin-6-one core, a scaffold often investigated in medicinal chemistry for its diverse biological activities. Key functional groups include a 4-ethoxybenzamide moiety and a thioether linkage to a 2-((2,4-difluorophenyl)amino)-2-oxoethyl side chain, which contribute to the compound's overall properties such as its potential hydrogen bonding capacity, lipophilicity, and metabolic stability . The presence of fluorine atoms, common in modern drug design, can influence electronic characteristics and binding affinity. While its precise mechanism of action is subject to ongoing research, its structure suggests potential as a valuable intermediate or building block for the synthesis of more complex molecules, or as a tool compound for probing biological pathways, particularly those involving enzymes or receptors that interact with pyrimidine-based structures. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[4-amino-2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N5O4S/c1-2-32-13-6-3-11(4-7-13)19(30)26-17-18(24)27-21(28-20(17)31)33-10-16(29)25-15-8-5-12(22)9-14(15)23/h3-9H,2,10H2,1H3,(H,25,29)(H,26,30)(H3,24,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRAVOXQAAXUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological activities including anticancer and antiviral properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with various functional groups that contribute to its biological activity. The molecular formula is C21H22F2N4O3SC_{21}H_{22}F_2N_4O_3S, with a molecular weight of 450.49 g/mol. The structural complexity suggests multiple interaction sites for biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. A common method includes the reaction of 4-amino-2-chlorophenyl derivatives with thioether and pyrimidine derivatives, facilitating the formation of the desired thioether-linked pyrimidine structure.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast)0.15Induces apoptosis and cell cycle arrest
HCT116 (Colon)0.04Microtubule disruption
A549 (Lung)0.40Inhibits angiogenesis

The compound acts by disrupting microtubules and inducing apoptosis in cancer cells, demonstrating a promising therapeutic potential against various cancers .

Antiviral Activity

In addition to its anticancer effects, the compound has been evaluated for antiviral activity, particularly against human adenoviruses (HAdV). In vitro studies indicate that it possesses a low micromolar potency against HAdV, with selectivity indexes exceeding 100 compared to conventional antiviral agents .

Case Studies

  • Study on Anticancer Efficacy : A study conducted on a panel of eight human tumor cell lines revealed that derivatives of this compound showed varying degrees of antiproliferative activity. Notably, some derivatives were found to be highly selective for specific cancer types, suggesting potential for targeted therapy .
  • Antiviral Mechanism Investigation : Another research effort focused on elucidating the mechanism by which this compound inhibits HAdV replication. Preliminary findings suggest that it interferes with the viral DNA replication process, potentially offering a novel approach to antiviral drug development .

Q & A

Basic: How can the molecular characteristics of this compound be experimentally determined?

To confirm molecular identity, employ high-resolution mass spectrometry (HRMS) for accurate mass determination and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) to resolve structural ambiguities. For example, the pyrimidine ring protons and thioether linkages can be identified via coupling patterns in 1H NMR . X-ray crystallography (using SHELX programs ) is recommended for absolute stereochemical confirmation.

Basic: What synthetic methodologies are suitable for preparing this compound?

Synthesis typically involves multi-step reactions :

Amide bond formation between carboxylic acid derivatives and amines using coupling agents like DCC (dicyclohexyl carbodiimide) .

Thioether linkage via nucleophilic substitution between a thiol-containing intermediate and a halogenated precursor (e.g., bromoacetamide derivatives) .

Solvent optimization : Use polar aprotic solvents (e.g., DMF or DCM) under inert atmospheres to prevent oxidation of thiol groups .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization for high purity (>95%) .

Basic: How can purity and stability be assessed during storage?

  • HPLC-PDA (photodiode array detection) with C18 columns quantifies impurities and degradation products.
  • Thermogravimetric analysis (TGA) evaluates thermal stability, while accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life .
  • Store under nitrogen at -20°C to prevent thioether oxidation .

Advanced: How can structural analogs inform structure-activity relationship (SAR) studies?

Comparative analysis of analogs (Table 1) reveals critical functional groups:

Analog Modification Biological Impact
3-Fluoro-N-(4-methoxyphenyl)acetamide Fluorine substitutionEnhanced lipophilicity and target binding
N-(2-hydroxyphenyl)acetamide Hydroxy vs. thioetherReduced antimicrobial activity
Ethoxybenzamide derivatives Ethoxy group positioningImproved solubility and metabolic stability

SAR studies require molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations to map binding interactions .

Advanced: What strategies resolve contradictory bioassay data in anticancer studies?

Contradictions (e.g., IC50 variability across cell lines) may arise from:

  • Off-target effects : Use CRISPR-Cas9 knockout models to validate target specificity .
  • Metabolic interference : Perform hepatic microsomal assays to identify metabolite interference .
  • Dose-response refinement : Employ Hill slope analysis to distinguish between allosteric vs. competitive inhibition .

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